molecular formula C21H26ClN3O B13567082 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

Cat. No.: B13567082
M. Wt: 371.9 g/mol
InChI Key: KCNRWXPHLYMYJY-UHFFFAOYSA-N
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Description

  • Starting material: Intermediate from the previous step
  • Reagent: 2-methylphenyl ethyl halide
  • Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate)

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves multiple steps, starting from readily available starting materials

  • Formation of Benzimidazole Core:

    • Starting material: o-phenylenediamine
    • Reagent: Carboxylic acid or its derivatives
    • Conditions: Acidic or basic medium, elevated temperature

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
    • Conditions: Aqueous or organic solvent, controlled temperature
    • Major Products: Oxidized derivatives of the benzimidazole core
  • Reduction:

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
    • Conditions: Solvent (e.g., ethanol), ambient temperature
    • Major Products: Reduced derivatives of the benzimidazole core
  • Substitution:

    • Reagents: Halogenating agents or nucleophiles
    • Conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydroxide)
    • Major Products: Substituted derivatives at the piperidinyl or methylphenyl groups

Scientific Research Applications

1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules
    • Studied for its reactivity and stability under various conditions
  • Biology:

    • Investigated for its potential as a biochemical probe
    • Used in studies of enzyme inhibition and protein binding
  • Medicine:

    • Explored for its therapeutic potential in treating various diseases
    • Studied for its pharmacokinetic and pharmacodynamic properties
  • Industry:

    • Used in the development of new materials with specific properties
    • Investigated for its potential in catalysis and other industrial processes

Mechanism of Action

The mechanism of action of 1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can be compared with other benzimidazole derivatives, such as:

  • Benzimidazole:

    • Basic structure without additional functional groups
    • Used as a starting material for more complex derivatives
  • Methylbenzimidazole:

    • Contains a methyl group on the benzimidazole core
    • Studied for its enhanced biological activity
  • Piperidinylbenzimidazole:

    • Contains a piperidinyl group on the benzimidazole core
    • Investigated for its potential as a therapeutic agent

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

1-[1-(2-methylphenyl)ethyl]-3-piperidin-4-ylbenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C21H25N3O.ClH/c1-15-7-3-4-8-18(15)16(2)23-19-9-5-6-10-20(19)24(21(23)25)17-11-13-22-14-12-17;/h3-10,16-17,22H,11-14H2,1-2H3;1H

InChI Key

KCNRWXPHLYMYJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)N2C3=CC=CC=C3N(C2=O)C4CCNCC4.Cl

Origin of Product

United States

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